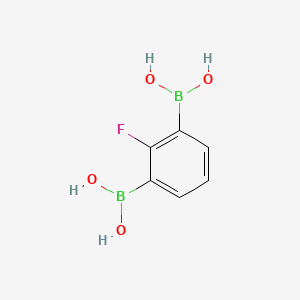

2-Fluorophenyl-1,3-diboronic acid

Description

Significance of Arylboronic Acids and Diboronic Acids in Contemporary Organic Chemistry

Arylboronic acids, organic compounds featuring a boronic acid group (–B(OH)₂) attached to an aryl group, are cornerstones of modern organic synthesis. boronmolecular.com Their prominence is largely attributed to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. wisdomlib.orgresearchgate.net This reaction has revolutionized the construction of carbon-carbon bonds, particularly for creating biaryl structures found in many pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comresearchgate.net Beyond the Suzuki reaction, arylboronic acids are versatile intermediates used in a myriad of other transformations, including C-N, C-O, and C-S bond formations. researchgate.netresearchgate.net They are generally stable, have low toxicity, and are considered "green" compounds, further enhancing their appeal in sustainable chemical processes. boronmolecular.comnih.gov

Diboronic acids, and their corresponding esters, are compounds containing two boronic acid functionalities. These reagents have become indispensable for the synthesis of organoboron compounds. thieme-connect.de They are widely used in borylation reactions, where a boron-containing group is introduced into an organic molecule. thieme-connect.de The presence of two boron moieties allows for sequential or double cross-coupling reactions, enabling the construction of more complex molecular architectures from a single precursor. Symmetrical tetraalkoxydiboron compounds, such as bis(pinacolato)diboron (B136004), are particularly popular due to their stability and ease of handling. thieme-connect.de

Influence of Fluorine Substitution on Electronic and Steric Properties of Arylboron Species

The introduction of fluorine atoms into arylboronic acids significantly alters their electronic and steric properties. researchgate.net Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. researchgate.netnih.gov This electronic perturbation influences the Lewis acidity of the boron atom, a critical factor in many of its reactions. researchgate.net For instance, electron-deficient arylboronic acids have been shown to be effective catalysts for certain organic transformations, such as dehydrative Friedel-Crafts alkylations. nih.gov

The substitution pattern of fluorine on the aryl ring can also have a profound impact on the molecule's reactivity and physical properties. For example, the presence of an ortho-fluorine substituent can influence the conformation of the molecule and its interactions with other reagents. This can be exploited to achieve specific selectivities in chemical reactions. Furthermore, the incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates, a strategy widely employed in medicinal chemistry. nih.gov The unique properties of fluorine, including its small size and ability to form hydrogen bonds, make it a valuable tool for fine-tuning the characteristics of arylboron species. nih.gov

Specific Context of 2-Fluorophenyl-1,3-diboronic Acid as a Key Synthetic Building Block and Research Target

Within the class of multiborylated fluorinated aryl systems, this compound stands out as a particularly interesting and useful molecule. This compound features a fluorine atom at the 2-position and two boronic acid groups at the 1- and 3-positions of a benzene (B151609) ring. This specific arrangement of functional groups makes it a highly versatile building block for the synthesis of complex, polysubstituted aromatic compounds.

The presence of two boronic acid groups offers the potential for sequential and regioselective cross-coupling reactions. This allows for the controlled introduction of different substituents onto the aromatic ring, providing access to a wide range of derivatives that would be difficult to synthesize using other methods. The ortho-fluorine atom not only modifies the electronic properties of the boronic acid groups but can also be used as a handle for further functionalization or to influence the stereochemical outcome of reactions. The unique combination of a fluorine atom and two boronic acid groups on a single aromatic ring makes this compound a valuable target for both synthetic chemists and researchers exploring the fundamental properties and applications of organoboron compounds.

Below is a table summarizing the key properties of related monofluorinated phenylboronic acids.

| Property | 2-Fluorophenylboronic acid | 3-Fluorophenylboronic acid |

| Molecular Formula | C6H6BFO2 | FC6H4B(OH)2 |

| Molecular Weight | 139.92 g/mol | 139.92 g/mol |

| CAS Number | 1993-03-9 | 768-35-4 |

| Melting Point | Not available | 214-218 °C |

This data is compiled from publicly available chemical information databases. nih.govbldpharm.comsigmaaldrich.combldpharm.com

Properties

IUPAC Name |

(3-borono-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7B2FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,10-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVHMMKXCCYYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)B(O)O)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7B2FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Fluorophenyl 1,3 Diboronic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis of Intermolecular Hydrogen-Bonding Networks and Supramolecular Synthons

The supramolecular assembly of phenylboronic acids in the solid state is predominantly governed by the formation of robust hydrogen-bonding networks. The most common and energetically favorable interaction is the self-complementary O−H···O hydrogen bond between two boronic acid groups, leading to the formation of a centrosymmetric dimeric synthon. This dimer motif is a recurring structural theme in the crystal structures of numerous phenylboronic acid derivatives. psu.eduresearchgate.netcdnsciencepub.comresearchgate.net

While a specific crystal structure for 2-Fluorophenyl-1,3-diboronic acid is not publicly documented in the surveyed literature, extensive insights can be drawn from closely related analogues. The crystal structure of 2-methoxy-1,3-phenylenediboronic acid, for instance, provides a valuable model for understanding the potential intermolecular interactions. iucr.orgnih.gov In this analogue, the molecules are linked by intermolecular O-H···O hydrogen bonds, which generate infinite chains. iucr.orgnih.gov These chains are further cross-linked to create a two-dimensional sheet structure. iucr.org The interaction involves equivalent boronic acid groups from adjacent molecules interacting with each other, forming two distinct centrosymmetric dimeric motifs in a "head-to-head, tail-to-tail" arrangement. iucr.org

| Interaction Type | Description | Resulting Motif |

|---|---|---|

| Intermolecular O-H···O | Interaction between hydroxyl groups of boronic acid moieties on adjacent molecules. | Forms centrosymmetric dimers; links molecules into infinite chains. |

| Intramolecular O-H···O | Interaction between a boronic acid hydroxyl group and the adjacent methoxy (B1213986) oxygen atom. | Forms a nearly planar six-membered ring, influencing group conformation. |

Single-Crystal X-ray Diffraction Analysis

Impact of Hydration and Solvent Inclusion on Crystal Organization

The presence of water molecules or other solvents during crystallization can significantly alter the supramolecular assembly of boronic acids. While anhydrous boronic acids typically form characteristic hydrogen-bonded dimers, the inclusion of water can disrupt this pattern and lead to entirely different crystal organizations. researchgate.net

Water molecules are excellent hydrogen bond donors and acceptors. They can insert themselves into the crystal lattice, forming bridging hydrogen bonds between boronic acid molecules and interrupting the direct acid-acid dimerization. Computational studies on the microhydration of phenylboronic acid show that water molecules establish strong OH···O hydrogen bonds with the B(OH)₂ group. nih.govbohrium.com This can lead to the formation of hydrated crystals where the boronic acid molecules are linked via water-mediated hydrogen-bonding networks.

The specific impact of hydration on the crystal organization of this compound has not been experimentally determined in the reviewed literature. However, based on general principles, one can anticipate several potential outcomes:

Formation of Hydrated Dimers: Water molecules could coordinate to the periphery of the standard boronic acid dimer.

Disruption of Dimers: Water molecules could completely prevent direct dimerization, instead forming a network where each boronic acid group is hydrogen-bonded to water molecules, which in turn bridge to other acid or water molecules.

Understanding these potential hydrated structures is crucial, as the presence of water can affect the material's physical properties, such as solubility and stability.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular identity and investigating the structural properties of boronic acids. The molecular formula of this compound is C₆H₇B₂FO₄, corresponding to a precise molecular weight of 183.74 g/mol . bldpharm.com

The analysis of boronic acids by mass spectrometry, particularly under electrospray ionization (ESI) conditions, can be complex due to their propensity to undergo dehydration and form aggregates. nih.gov The fragmentation analysis of this compound is expected to reveal several characteristic pathways:

Dehydration: A primary and very common fragmentation pathway for boronic acids is the loss of one or more water molecules from the B(OH)₂ groups. mdpi.comresearchgate.net This would result in peaks at [M-H₂O]⁺ and [M-2H₂O]⁺.

Boroxine (B1236090) Formation: A hallmark of boronic acid mass spectrometry is the formation of cyclic trimeric anhydrides known as boroxines. This process involves the intermolecular dehydration of three boronic acid molecules and is often a dominant feature in the spectrum, especially under thermal conditions.

Cleavage of the Carbon-Boron Bond: Fragmentation can occur at the C-B bond, leading to the generation of an ion corresponding to the fluorophenyl fragment and ions related to the diboronic acid moiety. miamioh.edulibretexts.org

Loss of Hydroxyl Groups: The loss of an OH radical (M-17) is another possible fragmentation event. libretexts.org

| Fragment Ion | m/z (for ¹¹B, ¹⁹F, ¹⁶O, ¹²C, ¹H) | Description |

|---|---|---|

| [C₆H₇B₂FO₄]⁺ | 183.7 | Molecular Ion (M⁺) |

| [C₆H₅B₂FO₃]⁺ | 165.7 | Loss of one water molecule [M-H₂O]⁺ |

| [C₆H₃B₂FO₂]⁺ | 147.7 | Loss of two water molecules [M-2H₂O]⁺ |

| [C₆H₄F]⁺ | 95.0 | Cleavage of C-B bonds, fluorophenyl cation |

The careful analysis of these fragmentation patterns provides unambiguous confirmation of the compound's structure and offers insights into its chemical stability in the gas phase.

Reactivity and Mechanistic Investigations of 2 Fluorophenyl 1,3 Diboronic Acid

Protodeboronation Pathways and Stability in Aqueous Media

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical decomposition pathway for arylboronic acids, especially in aqueous media. wikipedia.org The stability of arylboronic acids is highly dependent on the reaction conditions and the electronic nature of the aryl substituent. wikipedia.org For compounds like 2-Fluorophenyl-1,3-diboronic acid, the process involves the reaction Ar–B(OH)₂ + H₂O → ArH + B(OH)₃. nih.gov

Mechanistic studies on related compounds have identified several distinct pathways for protodeboronation. nih.gov The reaction's progress is significantly influenced by the pH of the medium, which dictates the speciation of the boronic acid (trigonal acid vs. tetrahedral boronate) and the protonation state of any basic groups. nih.gov For highly electron-deficient arenes, a pathway involving a transient aryl anion has been identified. nih.gov Furthermore, under conditions where the pH is close to the pKₐ of the boronic acid, a self-catalysis pathway can become significant, where one boronic acid molecule promotes the decomposition of another. nih.goved.ac.uknih.gov

The stability of boronic acids can be compromised during storage or under reaction conditions typical for Suzuki-Miyaura cross-coupling. rsc.org While some boronic acids are relatively stable, others, particularly certain heteroarylboronic acids, are known to be susceptible to degradation. rsc.org The use of protecting groups, such as in MIDA boronates or trifluoroborates, is a common strategy to mitigate this instability by enabling a slow release of the boronic acid, thus keeping its concentration low and minimizing side reactions. wikipedia.org

Kinetics and Thermodynamics of Protodeboronation Processes

The kinetics of protodeboronation are intricately linked to pH. nih.gov Detailed kinetic models have been developed that can correlate the reaction rate with pH across a wide range (pH 1-13) by considering multiple competing pathways. ed.ac.uknih.gov These models incorporate factors such as the total boronic acid concentration, the acid dissociation constants (pKₐ), and the ion product of water (Kₙ). ed.ac.uk

Studies on a variety of arylboronic acids have shown that the observed reaction rates can vary over six orders of magnitude depending on the substrate and the pH. nih.gov For instance, the protodeboronation of the boronate form of various arylboronic acids has been directly measured at high pH (pH > 13). acs.org

From a thermodynamic perspective, computational studies have explored the energetics of different protodeboronation mechanisms. For the decomposition of neat (solid-state) boronic acids, a mechanism involving catalysis by another boronic acid molecule, rather than by water alone, has been proposed. rsc.org While the free energy barriers for water-mediated protodeboronation are prohibitively high, the enthalpic barrier for a boronic acid-mediated process is more consistent with a reaction that occurs over extended periods at room temperature. rsc.org This suggests that the organization of molecules in the solid state can reduce the entropic barrier to reaction, facilitating decomposition. rsc.orgsemanticscholar.org

Ortho-Fluorine Effect on Boronic Acid Stability and Reactivity

The presence of an ortho-fluorine substituent has a pronounced effect on the stability and reactivity of arylboronic acids. Kinetic studies on a series of fluorinated phenylboronic acids have shown that while fluorine substitution at the meta- or para-position has a minimal effect on the rate of base-catalyzed protodeboronation, an ortho-fluorine substituent induces significant rate acceleration. acs.org

For example, in a comparative study, phenylboronic acid and 4-fluorophenylboronic acid exhibited nearly identical reaction rates. acs.org However, in the ortho-fluorinated series, the introduction of additional fluorine atoms at the 4- or 5-positions (i.e., 2,4-difluorophenylboronic acid and 2,5-difluorophenylboronic acid) led to a further increase in the reaction rate. acs.org This acceleration is indicative of a change in the reaction mechanism, driven by the strong electron-withdrawing nature of the ortho-fluorine. acs.org A linear free-energy relationship (LFER) using a modified Swain-Lupton parameter that accounts for the number of ortho-fluorine substituents has been established to correlate the reaction rates. acs.org

The data suggests that for arylboronates with strong electron-withdrawing groups, such as those with ortho-fluorine substituents, the protodeboronation mechanism shifts from a concerted proton transfer to a pathway involving the liberation of a transient aryl anion. acs.org This change in mechanism accounts for the observed rate acceleration. acs.org

| Compound | Number of o-F Substituents | Relative Rate (krel(obs)) |

|---|---|---|

| Phenylboronic Acid | 0 | ~1 |

| 4-Fluorophenylboronic Acid | 0 | ~1 |

| 2-Fluorophenylboronic Acid | 1 | Accelerated |

| 2,6-Difluorophenylboronic Acid | 2 | Highly Accelerated (t0.5 ~ 5s) |

This table is illustrative, based on qualitative and quantitative data from kinetic studies on fluorinated arylboronic acids. acs.org

Solvent and pH Effects on Protodeboronation Rates

The rate of protodeboronation is highly sensitive to both the solvent and the pH of the medium. wikipedia.orgnih.gov Aqueous-organic solvent mixtures, such as aqueous dioxane, are commonly used to study these reactions. acs.orged.ac.uk

The pH of the solution is a dominant factor, as it controls the equilibrium between the neutral trigonal boronic acid (ArB(OH)₂) and the anionic tetrahedral boronate species ([ArB(OH)₃]⁻). nih.gov Different pathways can dominate at different pH values. For many simple arylboronic acids, the reaction rate reaches a maximum when the concentrations of the boronic acid and its conjugate boronate are equal (i.e., when pH = pKₐ). nih.gov This observation is often indicative of a self-catalyzed pathway where the neutral boronic acid catalyzes the protodeboronation of the boronate anion. nih.gov

For some substrates, particularly basic heteroaromatic boronic acids, the pH-rate profile is more complex. wikipedia.orged.ac.uk For example, 2-pyridyl boronic acid shows maximum reactivity at neutral pH due to the formation of a reactive zwitterionic species. wikipedia.orgnih.gov In contrast, for highly electron-deficient arylboronic acids, a different mechanism prevails at high pH, involving the arylboronate species. acs.org Studies on 2,6-difluorophenylboronic acid show that its protodeboronation proceeds via the boronate anion. acs.org

Esterification of the boronic acid with a diol can alter its stability, but the effect is nuanced. The stability of the resulting boronate ester towards protodeboronation depends on the interplay between its direct decomposition and its hydrolysis back to the boronic acid, with both processes being pH-dependent. ed.ac.uk

Relative Reactivity of Trigonal Boronic Acid vs. Tetrahedral Boronate Anion Species

Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral form (sp³ hybridized boron), the boronate anion. rsc.org These two species exhibit different reactivity profiles. The tetrahedral boronate is generally considered the more reactive species in many key reactions, including Suzuki-Miyaura coupling and base-catalyzed protodeboronation. acs.org

The formation of cyclic boronate esters with diols also involves both trigonal and tetrahedral species. An experimental study on the interaction of 2-fluorophenylboronic acid with pinanediol in aqueous acetonitrile (B52724) revealed the formation of a very stable trigonal ester and a significantly less stable tetrahedral hydroxocomplex. rsc.org This finding is notable because it contrasts with the typically observed order of stabilities where the tetrahedral form is more stable, an effect often attributed to the release of ring strain upon moving from a trigonal to a tetrahedral geometry at the boron center. rsc.orgresearchgate.net

The relative stability of the trigonal ester (Ktrig) versus the tetrahedral boronate (Ktet) is influenced by both the acidity of the boronic acid and the diol, as well as steric strain effects. rsc.orgunison.mx For a given boronic acid, more acidic diols tend to stabilize the tetrahedral ester. unison.mx However, the study involving 2-fluorophenylboronic acid demonstrates that even with potential strain release, the trigonal ester can be more stable than the tetrahedral one, highlighting the complex balance of electronic and steric factors. rsc.org

| Species | Formation Constant | Relative Stability |

|---|---|---|

| Trigonal Ester | Ktrig ≈ 2 × 104 M−1 | High |

| Tetrahedral Hydroxocomplex | Ktet ≈ 5 × 103 M−1 | Lower |

Data from a study in 40% vol. aqueous acetonitrile. rsc.org

Reactivity Towards Nucleophiles and Electrophiles

The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid, making it susceptible to attack by nucleophiles. This is the basis for the formation of the tetrahedral boronate anion upon reaction with hydroxide. acs.org Similarly, other nucleophiles can interact with the boron center. For instance, fluoride (B91410) ions can protect boronic acids from copper(I)-mediated decomposition, likely through the formation of a stable fluoroboronate species. rsc.org The coupling reactions of boronic acids can also be mediated by fluoride ions. acs.org Studies on boron-derived radicals have shown they can react with various nucleophiles, including phosphines and N-heterocyclic carbenes, to form zwitterionic species and salts. nih.gov

Conversely, the carbon-boron bond can be targeted by electrophiles. The protodeboronation reaction itself is an example, involving protonolysis of the C-B bond. wikipedia.org A significant synthetic transformation is the electrophilic fluorination of arylboronic acids to produce fluoroarenes. This reaction can be achieved using an electrophilic fluorine source ("F⁺") and is often mediated by a silver(I) salt. acs.org This process is valuable as it allows for the conversion of a C-B bond, which can be installed via methods like C-H borylation, into a C-F bond. acs.org

Intramolecular Interactions and Their Influence on Conformational Isomerism and Reactivity

The conformation and reactivity of this compound are governed by intramolecular interactions involving the ortho-fluorine and the two boronic acid groups. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. nih.govmdpi.com For 1,3-phenylenediboronic acid, these dimeric units, featuring a syn-anti conformation of the hydroxyl groups, further assemble into ribbon motifs. mdpi.com

A key conformational feature is the rotation of the B(OH)₂ groups relative to the phenyl ring. For 1,3-phenylenediboronic acid, the rotational barrier is approximately 37 kJ·mol⁻¹, which is higher than twice the barrier for a single boronic acid group in phenylboronic acid. mdpi.com This increased barrier is attributed to a synergic effect and intramolecular contacts between the hydroxyl groups and the C-H hydrogen atom situated between the two boronic groups. mdpi.com

In this compound, additional interactions are expected. Crystal structure analysis of 2-fluorophenylboronic acid shows a dimeric structure held by hydrogen bonds. nih.gov The presence of the ortho-fluorine substituent can lead to intramolecular interactions, such as a potential F···B dative bond or hydrogen bonding involving the fluorine atom, which can influence the acidity of the boron center and the orientation of the boronic acid group. While strong O→B interactions are not typically observed in simple ortho-alkoxyphenylboronic acids, the specific electronic interplay of the ortho-fluorine and two boronic acid groups in the target molecule would likely fix a specific conformation, influencing its crystal packing and reactivity profile. nih.gov

Theoretical and Experimental Analysis of OH···F Hydrogen Bonding

There is currently no published research containing theoretical or experimental analysis of the intramolecular OH···F hydrogen bonding specifically within the this compound molecule. Studies on other fluorinated and ortho-substituted phenylboronic acids suggest that such interactions are plausible and can influence molecular conformation and crystal packing, but specific data, including bond lengths, angles, and energies for the title compound, have not been reported.

Electron Density Analysis: nF→pB Interactions

Similarly, a detailed electron density analysis focusing on the potential nF→pB dative interaction in this compound is not available in the current body of scientific literature. This type of interaction, involving the donation of electron density from the fluorine lone pair (nF) to the empty p-orbital of the boron atom (pB), is a subject of interest in understanding the electronic properties of organoboron compounds. However, specific computational or experimental charge density studies to confirm and quantify this effect in this compound have not been documented.

Due to the absence of specific research findings on this compound for the outlined topics, no data tables can be generated.

Applications in Catalysis and Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as a cornerstone of carbon-carbon bond formation in contemporary synthesis. For di-functionalized reagents like 2-fluorophenyl-1,3-diboronic acid, this reaction opens avenues for creating intricate biaryl and poly-aryl structures.

Aromatic diboronic acids are valuable substrates for the synthesis of multi-arylated compounds through double Suzuki-Miyaura cross-coupling reactions. These strategies can be employed to construct both symmetrical and unsymmetrical di-aryl products in a one-pot or sequential manner. While specific studies detailing the dual arylation of this compound are not extensively documented in the surveyed literature, the principles can be inferred from related di- and tri-substituted bromo-pyridines and other aryl diboronic acids. For instance, the double one-pot arylation of dibromo compounds with a mixture of different arylboronic acids has been explored to create unsymmetrical diaryl products. researchgate.net This approach, if applied to this compound, would involve the reaction of the diboronic acid with two different aryl halides.

A general representation of a dual arylation strategy is depicted below:

Caption: A schematic representation of a potential dual arylation of this compound with two different aryl halides (Ar¹-X and Ar²-X) to form an unsymmetrical biaryl product.

Caption: A schematic representation of a potential dual arylation of this compound with two different aryl halides (Ar¹-X and Ar²-X) to form an unsymmetrical biaryl product.The success of such a strategy hinges on the careful control of reaction conditions to manage the reactivity of the two boronic acid groups.

The differential reactivity of the two boronic acid groups in this compound, influenced by the electronic and steric effects of the fluorine atom, allows for potential regioselective mono- and di-coupling reactions. The boronic acid group ortho to the fluorine atom may exhibit different reactivity compared to the one in the meta position. This difference can be exploited to selectively introduce one aryl group at a time.

Studies on dihaloheterocycles have demonstrated that regioselective Suzuki-Miyaura coupling can be achieved by tuning reaction conditions. For example, in the coupling of 2,4-dichloropyrimidines with arylboronic acids, selective mono-arylation at the more reactive C4 position can be achieved under specific catalytic systems and reaction times. mdpi.com Similarly, the regioselective synthesis of 4,7-diarylquinazolines from 4,7-dichloroquinazolines has been accomplished by controlling the stoichiometry of the boronic acid and the reaction conditions. nih.gov

The following table illustrates the concept of regioselective coupling based on studies of di-halogenated substrates, which is analogous to the potential reactivity of a diboronic acid.

Table 1: Illustrative Conditions for Regioselective Suzuki-Miyaura Coupling Based on analogous reactions with di-halogenated compounds.

| Entry | Dihalo-Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Product(s) | Selectivity (Mono-/Di-) | Reference |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-4-phenylpyrimidine | Mono-selective | mdpi.com |

| 2 | 4,7-Dichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 4,7-Bis(4-methoxyphenyl)quinazoline | Di-selective | nih.gov |

Achieving selective mono-arylation with this compound would likely involve using a limited amount of the aryl halide and carefully chosen reaction conditions to favor the reaction at one of the boronic acid sites.

The choice of palladium catalyst and ligand is crucial for the efficiency and selectivity of Suzuki-Miyaura reactions. For sterically hindered or electronically challenging substrates like ortho-substituted arylboronic acids, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

For instance, the use of tricyclohexylphosphine (B42057) (PCy₃) has been shown to be effective for the cross-coupling of electron-deficient aryl chlorides with arylboronic acids. researchgate.net In other cases, catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ have been found to be highly active for a broad range of substrates at room temperature. researchgate.net The optimization of the catalyst system is essential to overcome challenges such as protodeboronation, a common side reaction with some heterocyclic and polyfluorophenyl boronic acids. rsc.org

While the coupling at the aromatic ring of this compound itself does not typically involve the creation of new stereocenters at the ring, stereochemical outcomes are important when the coupling partners are chiral or prochiral. The Suzuki-Miyaura reaction generally proceeds with retention of stereochemistry at the sp² carbon of the organoboron reagent. libretexts.org

In reactions involving allylic or benzylic halides, the stereochemistry of the product can be influenced by the reaction mechanism. For example, the palladium-catalyzed coupling of optically active allylic carbonates with arylboronic acids can proceed with inversion of stereochemistry. nih.gov When considering the broader applications of the products derived from this compound, the stereochemical integrity of subsequent transformations is a key consideration.

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C–N, C–O, C–C(O), C–C(alkyne) couplings)

Beyond C-C bond formation, arylboronic acids are valuable partners in the formation of carbon-heteroatom bonds. While specific examples utilizing this compound are sparse in the literature, the general reactivity of arylboronic acids in these transformations is well-established.

C-N Coupling: The Chan-Lam coupling reaction allows for the formation of C-N bonds between arylboronic acids and amines, typically using copper catalysts. This provides a route to N-arylated compounds.

C-O Coupling: Similarly, the Chan-Lam C-O coupling enables the synthesis of diaryl ethers from arylboronic acids and phenols.

C-C(O) Coupling (Acylative Coupling): Arylboronic acids can be coupled with acyl chlorides or other acylating agents in the presence of a palladium catalyst to form ketones. nih.gov This acylative Suzuki-Miyaura coupling is a powerful tool for ketone synthesis.

C-C(alkyne) Coupling (Sonogashira-type Coupling): While the Sonogashira reaction traditionally involves the coupling of terminal alkynes with aryl halides, variations using arylboronic acids have been developed. For example, cross-coupling between arylboronic acids and terminal alkynes has been reported under catalyst-free conditions in water microdroplets. acs.org

Supramolecular Chemistry and Molecular Recognition Properties

Principles of Self-Assembly of Diboronic Acids in Solution and Solid State

The self-assembly of diboronic acids, including 2-Fluorophenyl-1,3-diboronic acid, is driven by the formation of reversible covalent bonds and non-covalent interactions. rsc.org In the solid state, the hydroxyl groups of the boronic acid moieties are key players, acting as hydrogen bond donors to create extensive networks. researchgate.net This leads to the formation of various supramolecular architectures. researchgate.net The presence of the fluorine atom in the 2-position of the phenyl ring can influence the electronic properties and the packing of the molecules in the crystal lattice, further directing the self-assembly process.

In solution, the self-assembly is a dynamic process, influenced by factors such as solvent, temperature, and concentration. Boronic acids can form boroxine (B1236090) anhydrides through dehydration, leading to cyclic trimers. This reversible process is a cornerstone of their dynamic covalent chemistry, allowing for the formation of complex, multi-component systems. rsc.org

Formation of Hydrogen-Bonded Aggregates and Oligomers

Hydrogen bonding is a fundamental force in the self-assembly of this compound. In the solid state, these molecules can form dimeric structures through hydrogen bonds between the boronic acid groups. nih.gov These dimers can then further assemble into larger oligomeric and polymeric structures. nih.gov

Interactions with Polyol Substrates and Saccharides

A hallmark of boronic acids is their ability to interact with polyols, particularly saccharides, which are rich in 1,2- and 1,3-diol motifs. nih.gov This interaction is of significant interest for the development of sensors and other molecular recognition systems. nih.gov

Reversible Covalent Binding with Diols

The fundamental interaction between this compound and diols is the formation of a reversible covalent boronate ester. nih.gov This reaction is typically fast and reversible, allowing for dynamic and responsive systems. The diboronic acid nature of the target compound allows for the potential of forming more complex structures with polyols, potentially leading to cross-linked networks or specific sandwich-type complexes.

Design of Molecular Recognition Systems and Chemosensors

The ability of this compound to bind to saccharides has been harnessed in the design of molecular recognition systems and chemosensors. rsc.org These systems often employ a signaling unit, such as a fluorophore, whose properties change upon binding of the target analyte.

A common strategy involves creating a sensor system where the binding event leads to a change in fluorescence intensity. rsc.org For instance, a boronic acid-appended fluorophore might be quenched in its free form, with fluorescence being restored upon binding to a saccharide. nih.gov

Complexation with Macrocyclic Hosts (e.g., Cyclodextrins)

To enhance the performance of boronic acid-based sensors, particularly in aqueous environments, they are often complexed with macrocyclic hosts like cyclodextrins. rsc.org Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They can encapsulate hydrophobic guest molecules, such as the phenyl group of this compound, thereby increasing their water solubility and preventing aggregation. rsc.orgnih.gov

This complexation can also lead to improved selectivity. For example, a supramolecular complex of a fluorophenylboronic acid-appended β-cyclodextrin and a fluorescent probe demonstrated excellent selectivity for D-glucose in water. rsc.org The cyclodextrin (B1172386) cavity can create a specific binding pocket that favors the interaction with a particular saccharide.

Sensing Mechanisms Based on Fluorescence Modulation

Currently, there is no publicly available scientific literature or research data detailing the specific sensing mechanisms based on the fluorescence modulation of This compound .

The fundamental principle of fluorescence sensing with boronic acids involves the reversible covalent interaction between the boronic acid group and cis-1,2- or -1,3-diols, which are common structural motifs in saccharides and other biologically relevant molecules. This binding event modulates the fluorescence properties of a nearby fluorophore through various mechanisms, such as:

Photoinduced Electron Transfer (PET): In the unbound state, the electron-deficient boronic acid can quench the fluorescence of the appended fluorophore through PET. Upon binding to a diol, the boron center becomes more electron-rich, which can inhibit the PET process and lead to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be altered upon binding of an analyte to the boronic acid, leading to a shift in the emission wavelength or a change in fluorescence intensity.

Exciton (B1674681) Interaction: In sensors containing multiple fluorophores, the binding of an analyte can alter the spatial arrangement of the fluorophores, leading to changes in their exciton coupling and, consequently, the fluorescence output.

While these general principles are well-established for various boronic acid-containing fluorescent sensors, the specific photophysical behavior and sensing mechanism of a molecule are highly dependent on its unique chemical structure, including the nature and position of all substituents on the aromatic ring. The presence and positioning of two boronic acid groups and a fluorine atom at the 1, 2, and 3 positions of the phenyl ring in "this compound" would create a distinct electronic and steric environment. Without experimental or theoretical studies on this specific compound, any discussion of its fluorescence modulation mechanisms would be purely speculative and fall outside the scope of this scientifically accurate article.

Therefore, no detailed research findings or data tables for "this compound" can be presented.

Theoretical and Computational Studies of 2 Fluorophenyl 1,3 Diboronic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has proven to be a reliable approach for predicting a wide range of molecular properties, including geometries, energies, and vibrational frequencies, with a favorable balance between accuracy and computational cost. For substituted phenylboronic acids, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully applied to complement and interpret experimental data. researchgate.netnih.gov

Theoretical studies on the parent compound, 1,3-phenylenediboronic acid, have utilized DFT to map the potential energy surface associated with the rotation of the two boronic groups. researchgate.net These calculations revealed a rotational barrier of approximately 37 kJ·mol⁻¹, which is notably higher than twice the value for a single boronic group in phenylboronic acid. researchgate.net This increased barrier was attributed to steric interactions involving the C-H hydrogen atom positioned between the two boronic groups. researchgate.net For 2-Fluorophenyl-1,3-diboronic acid, a similar but more complex analysis would be required. The fluorine atom's steric and electronic influence, including potential intramolecular hydrogen bonding between the fluorine and a hydroxyl proton, would significantly alter the energy landscape and the preferred conformations. In many fluorinated phenylboronic acids, the boronic acid group is twisted out of the plane of the phenyl ring, with dihedral angles commonly around 25°. mdpi.com

The electronic properties of this compound are governed by the interplay between the electron-withdrawing fluorine atom and the Lewis acidic boronic acid groups. DFT calculations are used to determine the distribution of electron density and to visualize the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

For a definitive assignment, the calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov Furthermore, Total Energy Distribution (TED) analysis can be performed to quantify the contribution of each internal coordinate to a specific vibrational mode. nih.gov Studies on the related 3-fluorophenylboronic acid have successfully used this approach to assign its complex vibrational spectra. nih.gov A similar computational study on this compound would be essential for interpreting its experimental IR and Raman spectra, particularly for identifying the characteristic vibrational modes of the C-F, B-O, O-H, and C-B bonds.

Table 1: Illustrative Vibrational Mode Assignments for a Phenylboronic Acid Derivative (based on data for 3-fluorophenylboronic acid) This table demonstrates the type of data generated from DFT calculations; specific values for this compound would require dedicated computation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3675 | 3350 | O-H stretching |

| ν(C-H) | 3080 | 3070 | Aromatic C-H stretching |

| ν(C=C) | 1610 | 1612 | Aromatic C=C stretching |

| ν(B-O) | 1370 | 1365 | B-O stretching |

| δ(O-H) | 1180 | 1190 | In-plane O-H bending |

| ν(C-F) | 1150 | 1155 | C-F stretching |

| ν(C-B) | 1030 | 1035 | C-B stretching |

Source: Adapted from findings for 3-fluorophenylboronic acid. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes over time.

For this compound, MD simulations could be employed to study its hydration shell, aggregation tendencies in solution, and its dynamic interactions with other molecules, such as diols or biological targets. These simulations provide insight into how the solvent structure around the boronic acid groups influences their acidity and reactivity. They can also reveal how the conformational flexibility observed in vacuum calculations is modulated by the solution environment.

Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

DFT calculations are a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energy barriers that control the reaction rate. rsc.org

For this compound, a key reaction of interest is its complexation with diols to form cyclic boronate esters. Computational modeling can clarify the mechanism of this reaction, determining whether it proceeds through a neutral or anionic pathway and identifying the rate-determining step. rsc.org For a diboronic acid, this modeling could also explore the kinetics and thermodynamics of forming complexes with one or two molecules of a diol, or the intramolecular chelation with a polyol like glucose. researchgate.net Such studies are crucial for designing sensors and understanding the molecule's interactions in biological systems.

Prediction of Acidity Constants (pKa) and Electron Acceptor Properties

The acidity of the boronic acid groups (pKa) is a fundamental property that dictates its behavior in solution, particularly its ability to bind to diols. researchgate.net The presence of both an electron-withdrawing fluorine atom and a second boronic acid group is expected to significantly increase the acidity (lower the pKa) of this compound compared to phenylboronic acid (pKa ≈ 8.8).

Computational methods can predict pKa values by calculating the free energy change of the deprotonation reaction in a solvent model. Studies have shown that the introduction of fluorine substituents and additional boronic acid groups enhances the Lewis acidity of the boron center. mdpi.com For example, fluoro-substituted 1,2-diboronic acids are reported to have very high acidity, with pKa values in the range of 3.0–5.3. mdpi.com Similarly, 1,3-phenylenediboronic acid exhibits a two-step dissociation, with two distinct pKa values. researchgate.net A theoretical study on this compound would aim to predict these two pKa values, providing critical information on its pH-dependent speciation and its strength as an electron acceptor.

Table 2: Comparison of Experimental pKa Values for Related Boronic Acids

| Compound | pKa Value(s) | Key Structural Features |

| Phenylboronic acid | ~8.8 | Parent compound |

| 1,3-Phenylenediboronic acid | pKa1 = 4.95, pKa2 = 8.16 | Two boronic acid groups |

| Fluoro-substituted 1,2-diboronic acids | 3.0 - 5.3 | Two boronic acid groups, fluorine substituents |

| 2-Formylphenylboronic acid | ~7.5 | Ortho electron-withdrawing group |

Source: Compiled from multiple sources. researchgate.netmdpi.comresearchgate.netmdpi.com

Application of Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

A thorough review of scientific literature and computational chemistry databases reveals no specific studies applying the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the bonding characteristics of this compound. Consequently, detailed research findings, including data tables of topological properties such as bond critical points, electron density (ρ), and the Laplacian of electron density (∇²ρ), are not available for this particular compound.

While QTAIM has been employed to investigate the intramolecular interactions and bonding in related molecules, such as monosubstituted phenylboronic acids, a dedicated analysis for the 1,3-diboronic acid derivative of 2-fluorophenyl has not been published. Such an analysis would be necessary to provide scientifically accurate data on the nature of the covalent and potential non-covalent interactions within the molecule, including the carbon-boron bonds, boron-oxygen bonds, and the influence of the fluorine substituent on the electronic structure.

Without such studies, any discussion on the specific QTAIM parameters for this compound would be speculative and fall outside the scope of established scientific findings.

Future Directions and Emerging Research Avenues for 2 Fluorophenyl 1,3 Diboronic Acid

Development of Highly Stereoselective and Regioselective Transformations

The presence of two boronic acid groups on the same phenyl ring, coupled with the directing and activating effects of the fluorine atom, opens the door for the development of highly controlled chemical transformations. Future research should focus on harnessing this unique arrangement to achieve high levels of stereoselectivity and regioselectivity in organic synthesis.

The stereospecific 1,2-migration of boronate complexes is a cornerstone of modern asymmetric synthesis, allowing for the creation of stereodefined carbon centers. nih.gov The application of this chemistry to 2-Fluorophenyl-1,3-diboronic acid could lead to novel methods for the synthesis of complex chiral molecules. For instance, the sequential and stereospecific functionalization of the two boronic acid moieties could provide access to a diverse range of multifunctional compounds with precise three-dimensional arrangements. Research in this area would likely involve the development of chiral auxiliaries or catalysts that can differentiate between the two boronic acid groups, enabling their selective reaction.

Furthermore, the regioselectivity of reactions involving this compound is a promising area of exploration. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring, potentially directing incoming reagents to specific positions. researchgate.net Investigations into the regioselective functionalization of the phenyl ring, as well as the selective participation of one boronic acid group over the other, could lead to the development of powerful synthetic tools. For example, in metal-catalyzed cross-coupling reactions, the fluorine atom could dictate the site of reaction, enabling the synthesis of polysubstituted aromatic compounds that are otherwise difficult to access. researchgate.net

Exploration of Novel Catalytic Systems for Challenging Coupling Reactions

Boronic acids are fundamental reagents in a variety of catalytic coupling reactions, most notably the Suzuki-Miyaura cross-coupling. nih.gov The diboronic acid nature of this compound suggests its potential as a precursor to novel bifunctional or cooperative catalytic systems.

Future research could explore the synthesis of catalysts where the two boronic acid groups play distinct but cooperative roles. For example, one boronic acid could act as a traditional cross-coupling partner, while the other serves as a directing group or a Lewis acid co-catalyst to enhance reaction rates and selectivities. The fluorine atom would further modulate the electronic properties of such a catalyst, potentially fine-tuning its reactivity and stability. researchgate.net

The development of catalytic systems for challenging coupling reactions, such as the formation of sterically hindered biaryl compounds or the coupling of unactivated substrates, would be a particularly fruitful area of investigation. The unique geometry and electronic properties of catalysts derived from this compound could provide solutions to these long-standing synthetic challenges.

Integration into Responsive Materials and Smart Systems

The ability of boronic acids to reversibly bind with diols forms the basis for their use in responsive materials and sensors. google.com The presence of two boronic acid moieties in this compound offers the potential for creating cross-linked and more complex responsive systems.

Future research should focus on incorporating this molecule into polymers and other materials to create "smart" systems that respond to specific stimuli, such as changes in pH or the presence of saccharides. The fluorine atom could enhance the acidity of the boronic acid groups, potentially allowing for stronger binding or responsiveness at physiological pH. researchgate.net

Applications for such materials are vast and could include drug delivery systems that release their payload in response to specific biological cues, sensors for the detection of glucose and other important biomolecules, and self-healing materials. The ability to tune the properties of these materials by modifying the diboronic acid scaffold presents a significant opportunity for the creation of advanced functional materials.

Advanced Methodologies for Understanding Boron-Halogen Synergies in Reactivity

The interplay between the boronic acid groups and the adjacent fluorine atom in this compound is a key feature that warrants in-depth investigation. Advanced computational and experimental techniques can provide a deeper understanding of the synergies between these functional groups and how they influence the molecule's reactivity.

Theoretical studies, such as those employing density functional theory (DFT), can be used to model the electronic structure of the molecule and predict its behavior in various chemical reactions. researchgate.netresearchgate.net These computational investigations can elucidate the role of the fluorine atom in modulating the Lewis acidity of the boronic acid groups, influencing reaction pathways, and stabilizing transition states. For instance, computational studies on 1,3-phenylenediboronic acid have provided insights into the rotational barriers of the boronic acid groups and their intermolecular interactions. researchgate.netmdpi.com Similar studies on the fluorinated analogue would be highly valuable.

Experimentally, techniques such as NMR spectroscopy and X-ray crystallography can provide detailed information about the structure and bonding within the molecule and its derivatives. nih.gov Kinetic studies of reactions involving this compound can quantify the effect of the fluorine substituent on reaction rates and mechanisms. A comprehensive understanding of these boron-halogen synergies will be crucial for the rational design of new catalysts and materials based on this scaffold.

Design of Tunable Diboronic Acid Scaffolds for Diverse Chemical Applications

The this compound framework represents a versatile scaffold that can be further modified to create a wide range of functional molecules with tailored properties. The ability to introduce additional substituents onto the phenyl ring allows for the fine-tuning of the electronic and steric characteristics of the molecule.

Future research should explore the synthesis of a library of substituted 2-Fluorophenyl-1,3-diboronic acids. By varying the nature and position of these substituents, it should be possible to create scaffolds with optimized properties for specific applications. For example, the introduction of electron-donating or electron-withdrawing groups could be used to modulate the Lewis acidity of the boronic acid moieties, while the incorporation of chiral substituents could lead to new asymmetric catalysts.

The development of robust and scalable synthetic routes to these tunable diboronic acid scaffolds will be a critical enabling step for their widespread application in areas such as catalysis, materials science, and medicinal chemistry. nih.gov

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 2-Fluorophenyl-1,3-diboronic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential borylation of a fluorinated benzene derivative. A common approach is halogen-metal exchange followed by quenching with a borating agent (e.g., B(OMe)₃). For purity optimization, recrystallization from anhydrous THF or toluene under inert conditions is advised to avoid hydrolysis. Chromatographic purification using silica gel with a non-polar solvent system (e.g., hexane/ethyl acetate) can isolate the product while minimizing boronic acid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) confirms boron environments, while ¹⁹F NMR identifies fluorine substitution patterns .

- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and O-H bonds (broad ~3200 cm⁻¹) validate boronic acid functionality.

- Mass Spectrometry : High-resolution ESI-MS ensures molecular weight confirmation and detects potential side products .

Q. How can the stability of this compound be maintained during storage?

- Methodological Answer : Store under anhydrous conditions at 0–4°C in amber vials to prevent hydrolysis and photodegradation. For long-term stability, convert to the more stable pinacol ester derivative (via reaction with pinacol in refluxing toluene) and regenerate the boronic acid as needed .

Advanced Research Questions

Q. How does the fluorine substituent influence the acidity and tautomeric equilibria of the boronic acid groups?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the Lewis acidity of adjacent boronic groups, enhancing their reactivity in cross-coupling reactions. Tautomeric equilibria between trigonal (boronic acid) and tetrahedral (boronate) forms can be studied via pH-dependent ¹¹B NMR. Computational modeling (e.g., DFT) further quantifies the thermodynamic preference for specific tautomers .

Q. What strategies mitigate protodeboronation during Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Protodeboronation is minimized by:

- Using Pd catalysts with bulky ligands (e.g., SPhos) to reduce β-hydride elimination.

- Maintaining neutral to slightly basic conditions (pH 7–9) to stabilize the boronate intermediate.

- Avoiding protic solvents; instead, use THF or dioxane with degassed aqueous bases (e.g., K₂CO₃) .

Q. How does the dual boronic acid functionality affect regioselectivity in multi-component coupling reactions?

- Methodological Answer : The 1,3-diboronic acid structure enables sequential cross-coupling, where one boronic acid reacts preferentially due to steric or electronic factors. For example, in iterative Suzuki couplings, the less hindered boronic acid group (ortho to fluorine) reacts first. Competitive experiments with isotopic labeling (¹⁰B/¹¹B) or kinetic studies (via in-situ IR) can elucidate selectivity .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

- Methodological Answer : Boronic acids often form hydrates or oligomers in crystals, complicating structure determination. To resolve this:

- Co-crystallize with a stabilizing agent (e.g., 4-(dimethylamino)pyridine).

- Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.

- Refine data with SHELXL, leveraging constraints for disordered boron-oxygen bonds .

Data Contradictions and Validation

Q. How should researchers reconcile conflicting reports on the reactivity of fluorinated diboronic acids?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst choice. For validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.